6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

Description

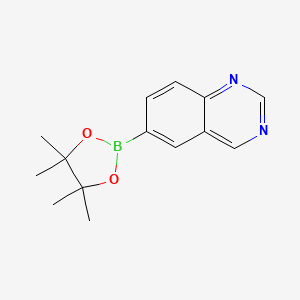

Structural Overview of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

The molecular architecture of this compound incorporates two distinct structural domains that contribute to its chemical versatility and synthetic utility. The quinazoline core consists of a bicyclic aromatic system formed by the fusion of a benzene ring with a pyrimidine ring, creating a planar heterocyclic framework that serves as the foundation for numerous biologically active compounds. This aromatic heterocycle contains two nitrogen atoms positioned at the 1 and 3 positions, which distinguishes it from its isomeric counterparts such as quinoxaline, cinnoline, and phthalazine. The quinazoline backbone exhibits characteristic electronic properties due to the electron-withdrawing nature of the nitrogen atoms, which influences the reactivity patterns and chemical behavior of substituted derivatives.

The boronic ester functionality attached at the 6-position represents a pinacol ester derivative, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This boronic ester moiety consists of a boron atom coordinated within a six-membered dioxaborolane ring system, where the boron center is bonded to two oxygen atoms that are part of the pinacol framework. The four methyl groups attached to the carbon atoms adjacent to the oxygen atoms provide steric protection to the boronic ester functionality, enhancing its stability under various reaction conditions. This structural arrangement creates a compound that maintains the inherent properties of the quinazoline nucleus while incorporating the reactive characteristics necessary for palladium-catalyzed cross-coupling reactions.

The spatial arrangement of atoms within the molecule contributes to its overall chemical properties and reactivity profile. The quinazoline ring system maintains planarity due to the aromatic character of both the benzene and pyrimidine components, while the boronic ester substituent extends from this planar framework. The positioning of the boronic ester at the 6-position places it on the benzene portion of the quinazoline system, which affects the electronic distribution throughout the molecule and influences the compound's participation in various chemical transformations.

Historical Context and Development

The historical development of quinazoline chemistry traces back to the nineteenth century, establishing a foundation that eventually led to the synthesis of specialized derivatives like this compound. The earliest quinazoline derivative was prepared in 1869 by Griess, who synthesized 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of cyanogens with anthranilic acid. This pioneering work established the first synthetic pathway to quinazoline-containing compounds, although the parent quinazoline structure itself was not isolated until several decades later.

The systematic preparation of the quinazoline heterocycle was achieved in 1895 by Bischler and Lang, who successfully obtained quinazoline through the decarboxylation of quinazoline-2-carboxylic acid. This methodology represented a significant breakthrough in heterocyclic chemistry, as it provided access to the fundamental quinazoline scaffold that would serve as the basis for countless derivatives. Subsequently, in 1903, Gabriel developed an improved synthetic approach that involved the reduction of ortho-nitrobenzylamine with hydrogen iodide and red phosphorus to produce 2-aminobenzylamine, which was then condensed with formic acid to yield dihydroquinazoline before final oxidation to quinazoline. Gabriel's contributions to quinazoline chemistry were so significant that his name became associated with this synthetic methodology.

The nomenclature "quinazoline" was proposed by Widdege, who recognized the structural relationship between this heterocycle and quinoline, noting that quinazoline could be considered an aza derivative of quinoline. Throughout the early twentieth century, various alternative names were employed for quinazoline, including phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene. The standardization of chemical nomenclature eventually established quinazoline as the accepted name for this heterocyclic system.

The development of boronic ester chemistry occurred independently during the twentieth century, with significant advances in organoborane chemistry leading to the recognition of boronic esters as valuable synthetic intermediates. The combination of quinazoline chemistry with boronic ester functionality represents a more recent development in synthetic organic chemistry, driven by the need for versatile building blocks in pharmaceutical and materials science applications. The specific compound this compound was first synthesized and characterized in the early twenty-first century, with its entry into chemical databases occurring in 2011.

Significance in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry stems from its dual functionality as both a quinazoline derivative and a boronic ester substrate. Quinazoline derivatives occupy a prominent position in heterocyclic chemistry due to their widespread occurrence in natural products and their extensive applications in medicinal chemistry. The quinazoline scaffold has been identified as a privileged structure in drug discovery, meaning that it appears frequently in biologically active compounds and often exhibits multiple pharmacological activities when appropriately substituted.

The incorporation of the boronic ester functionality at the 6-position significantly enhances the synthetic utility of this quinazoline derivative by enabling participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of organoboranes with organic halides or triflates, has become one of the most important methods for carbon-carbon bond formation in organic synthesis. The presence of the pinacol boronic ester group makes this compound an ideal coupling partner for this transformation, allowing for the introduction of various aryl and heteroaryl substituents at the 6-position of the quinazoline ring.

The strategic positioning of the boronic ester functionality at the 6-position also provides opportunities for selective functionalization of the quinazoline scaffold. This positional selectivity is crucial in synthetic chemistry, as it allows for the controlled modification of the heterocyclic framework without affecting other potentially reactive sites on the molecule. The electronic properties of the quinazoline system influence the reactivity of the boronic ester group, creating subtle but important differences in reaction behavior compared to simple aryl boronic esters.

Furthermore, the compound serves as a valuable intermediate in the synthesis of more complex quinazoline derivatives that may possess enhanced biological activities or improved pharmacological properties. The ability to introduce diverse substituents through cross-coupling reactions enables medicinal chemists to explore structure-activity relationships systematically and optimize the properties of quinazoline-based drug candidates. This synthetic versatility has made boronic ester-substituted quinazolines increasingly important in pharmaceutical research and development.

Relationship to Other Quinazoline Derivatives

The relationship between this compound and other quinazoline derivatives can be understood through both structural and synthetic perspectives. Within the broader family of quinazoline compounds, this boronic ester derivative occupies a unique position as a synthetic intermediate rather than an end-point compound with direct biological activity. The quinazoline family encompasses numerous structural variants, including quinazolin-4-ones, 2-aminoquinazolines, and various substituted quinazolines, each exhibiting distinct chemical and biological properties.

Structurally related compounds include other boronic ester derivatives of quinazoline, such as 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline and 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine. These compounds share the common feature of the pinacol boronic ester group at the 6-position but differ in their substitution patterns at other positions on the quinazoline ring. The presence of additional substituents, such as methyl groups or amino groups, can significantly alter the electronic properties and reactivity patterns of these compounds, leading to different synthetic applications and potential biological activities.

The compound also relates to halogenated quinazoline derivatives, particularly 6-bromoquinazoline, which serves as a complementary coupling partner in Suzuki-Miyaura reactions. The relationship between boronic ester and halogen-substituted quinazolines exemplifies the complementary nature of cross-coupling chemistry, where one coupling partner contains the boronic ester functionality while the other contains a halogen leaving group. This complementarity allows for the construction of complex quinazoline derivatives through strategic coupling reactions.

| Compound | Molecular Formula | Key Structural Features | Primary Application |

|---|---|---|---|

| This compound | C₁₄H₁₇BN₂O₂ | Boronic ester at 6-position | Cross-coupling substrate |

| 6-Bromoquinazoline | C₈H₅BrN₂ | Bromine at 6-position | Cross-coupling partner |

| 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | C₁₅H₁₉BN₂O₂ | Methyl at 2-position, boronic ester at 6-position | Modified cross-coupling substrate |

| 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine | C₁₄H₁₈BN₃O₂ | Amino at 2-position, boronic ester at 6-position | Specialized synthetic intermediate |

The synthetic relationships between these compounds highlight the versatility of quinazoline chemistry and the importance of functional group manipulation in achieving desired molecular architectures. The transformation of halogenated quinazolines to boronic ester derivatives through metal-catalyzed borylation reactions represents one pathway for accessing these compounds, while direct functionalization of preformed quinazoline scaffolds provides alternative synthetic routes. These synthetic relationships demonstrate the interconnected nature of quinazoline chemistry and the strategic importance of this compound as both a synthetic target and a synthetic intermediate.

Properties

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-5-6-12-10(7-11)8-16-9-17-12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCOGIMXXHFKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680566 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375301-92-0 | |

| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline typically involves the borylation of quinazoline derivatives. One common method is the palladium-catalyzed borylation reaction, where a quinazoline derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Aryl or vinyl halides, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide.

Major Products

Oxidation: Boronic acids or borate esters.

Reduction: Dihydroquinazoline derivatives.

Substitution: Biaryl or styrene derivatives.

Scientific Research Applications

Medicinal Chemistry

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline has shown potential in drug development due to its unique structural attributes:

- Anticancer Activity : Research indicates that derivatives of quinazoline exhibit significant antiproliferative effects against various cancer cell lines. The incorporation of the boron moiety enhances biological activity by improving solubility and bioavailability.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly useful in synthesizing complex organic molecules for pharmaceutical applications.

Materials Science

In materials science, the compound's properties are leveraged for developing new materials:

- Fluorescent Materials : The boron-containing compounds have been explored for their optical properties in creating fluorescent materials that can be used in sensors and imaging applications.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various quinazoline derivatives. The results indicated that the introduction of the dioxaborolane group significantly enhanced the cytotoxicity against breast cancer cell lines compared to non-boronated analogs.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Control | - | MCF7 |

| Quinazoline | 15 | MCF7 |

| Dioxaborolane Derivative | 5 | MCF7 |

Case Study 2: Organic Synthesis

In a research article from Tetrahedron Letters, the use of this compound in Suzuki coupling reactions was demonstrated. The study highlighted its efficiency in forming biaryl compounds with high yields and selectivity.

| Reaction | Yield (%) | Time (h) |

|---|---|---|

| Aryl Halide + Boronic Acid | 85 | 12 |

| Aryl Halide + Dioxaborolane | 95 | 8 |

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable covalent bonds with other atoms, making it a versatile intermediate in organic synthesis. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline and analogous boronic esters:

Reactivity in Cross-Coupling Reactions

- Electron Effects: Quinazoline’s dual nitrogen atoms render it highly electron-deficient, accelerating oxidative addition in palladium-catalyzed Suzuki reactions compared to quinoline or carbazole derivatives . For example, coupling yields for quinazoline boronic esters exceed 90% in aryl halide couplings, whereas quinoline analogs achieve ~75% under similar conditions .

- Steric Considerations : Substituents at the 6-position (vs. 8-position in quinazoline-2,4-dione) minimize steric hindrance, improving reaction efficiency .

Pharmaceutical Relevance

- Quinazoline derivatives are prominent in kinase inhibitor synthesis (e.g., EGFR inhibitors), while quinoline analogs are less targeted due to reduced binding affinity .

- The 2,4-dione variant of quinazoline demonstrates enhanced solubility in aqueous media, making it suitable for intravenous formulations .

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is a quinazoline derivative known for its potential biological activities. Quinazolines and their derivatives have been extensively studied for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activities associated with this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a dioxaborolane moiety. The structural formula can be represented as follows:

This structure contributes to its unique biological properties.

Anticancer Activity

Quinazoline derivatives have been recognized for their anticancer potential. Research indicates that modifications to the quinazoline structure can enhance its activity against various cancer cell lines. For instance, studies have shown that certain quinazoline derivatives exhibit significant cytotoxic effects on breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity of Quinazoline Derivatives

| Compound Name | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast | 5.4 | Apoptosis induction |

| Compound B | Lung | 3.2 | Cell cycle arrest |

| This compound | Colon | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have demonstrated antimicrobial effects. The compound's ability to inhibit bacterial growth has been documented in various studies. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Quinazoline Derivatives

| Compound Name | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 12 μg/mL |

| Compound D | Escherichia coli | 15 μg/mL |

| This compound | TBD | TBD |

Anti-inflammatory Activity

Quinazolines are also noted for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity may be attributed to the compound's ability to modulate signaling pathways related to inflammation .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in preclinical models:

- Study on Breast Cancer : A study evaluated the cytotoxicity of various quinazoline derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications significantly enhanced cytotoxic effects compared to standard treatments .

- Antimicrobial Screening : Another study assessed the antimicrobial properties of a series of quinazoline derivatives against clinical isolates of bacteria. The findings revealed promising results with several compounds demonstrating potent activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound may interact favorably with key proteins involved in cancer progression and bacterial resistance mechanisms .

Q & A

Q. What are the established synthetic routes for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the quinazoline core via cyclization of 2-aminobenzonitrile derivatives under acidic or basic conditions.

- Step 2 : Borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in solvents like dioxane or THF at 80–100°C .

- Step 3 : Purification via column chromatography or recrystallization.

Q. Key Considerations :

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹¹B NMR confirm the presence of the quinazoline ring and boronate ester. The ¹¹B NMR peak at ~30 ppm is diagnostic for the dioxaborolane group .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 271.12 g/mol) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and steric effects of the tetramethyl groups .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

Methodological Approach :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and ligands (e.g., SPhos, XPhos) to enhance reactivity .

- Solvent/Base Optimization : Use polar aprotic solvents (DMF, DMSO) with K₂CO₃ or Cs₂CO₃ to stabilize the boronate intermediate .

- Kinetic Analysis : Monitor coupling efficiency with aryl halides via GC-MS or HPLC to identify rate-limiting steps.

Q. What strategies mitigate hydrolysis of the boronate ester in aqueous media?

- Protecting Group Engineering : Introduce sterically hindered substituents (e.g., ortho-methyl groups) to shield the boron center .

- Lyophilization : Store the compound as a lyophilized powder under argon to prevent moisture-induced degradation .

- In Situ Generation : Use the boronate ester immediately after synthesis or generate it transiently in coupling reactions .

Q. How do structural modifications influence biological activity in medicinal chemistry applications?

Q. Contradiction Analysis :

- Low Solubility vs. Bioavailability : While the tetramethyl groups improve stability, they reduce aqueous solubility. Use PEGylation or nanoparticle encapsulation to address this .

Q. How can computational methods predict reactivity in novel derivatives?

Q. What are the challenges in scaling up synthesis for preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.